molecular formula C15H15ClN4OS2 B2758713 5-chloro-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-2-carboxamide CAS No. 1421499-00-4

5-chloro-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2758713
CAS No.: 1421499-00-4
M. Wt: 366.88
InChI Key: SWBOYQSXRSOOKZ-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H15ClN4OS2 and its molecular weight is 366.88. The purity is usually 95%.
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Biological Activity

5-chloro-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological evaluations, particularly focusing on its anticancer and antimicrobial properties.

Chemical Structure and Properties

The compound has a complex structure that incorporates a thiophene ring, thiazole moiety, and a pyrazole group, which are known for their diverse biological activities. The molecular formula is C15H17ClN4OC_{15}H_{17}ClN_{4}O, and its molecular weight is approximately 304.78 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound was evaluated against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF73.79Induction of apoptosis
SF-26812.50Cell cycle arrest
NCI-H46042.30Inhibition of proliferation

These results indicate that the compound exhibits significant cytotoxic effects on breast cancer (MCF7) and lung cancer (NCI-H460) cell lines, suggesting it may be a candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It was tested against several pathogens, revealing effective inhibition:

Pathogen MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus0.220.25
Escherichia coli0.300.35

The minimum inhibitory concentration (MIC) values indicate that the compound can effectively inhibit bacterial growth at very low concentrations, making it a potential candidate for developing new antimicrobial agents .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : The compound has been shown to inhibit various kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antibacterial Mechanisms : Its structure allows it to disrupt bacterial cell wall synthesis and function.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study on MCF7 Cells : A study demonstrated that treatment with the compound resulted in a significant decrease in cell viability and increased markers of apoptosis.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups, supporting its potential as an anticancer therapeutic.

Properties

IUPAC Name

5-chloro-N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4OS2/c1-9-7-10(2)20(19-9)15-18-11(8-22-15)5-6-17-14(21)12-3-4-13(16)23-12/h3-4,7-8H,5-6H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBOYQSXRSOOKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3=CC=C(S3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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